1-[(3-Pentylinden-1-ylidene)methyl]naphthalene
Description
1-[(3-Pentylinden-1-ylidene)methyl]naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a methyl group linked to a 3-pentylinden-1-ylidene moiety. The indenylidene group introduces a fused bicyclic structure with a pentyl chain, enhancing steric bulk and electronic conjugation.
Key structural features:
- Naphthalene core: Aromatic system with 10 π-electrons.
- Substituent: A methyl group bound to a 3-pentylinden-1-ylidene group, introducing steric hindrance and extended conjugation.
- Functional groups: The indenylidene moiety may enable redox activity or coordination chemistry, similar to other fused-ring PAHs .
Properties
Molecular Formula |
C25H24 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-[(3-pentylinden-1-ylidene)methyl]naphthalene |
InChI |
InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3 |
InChI Key |
FPESBQVTVSBBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(3-Pentylinden-1-ylidene)methyl]naphthalene typically involves the reaction of 3-pentylindene with naphthalene under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
Based on the search results, here's what is known about the compound "1-[(3-Pentylinden-1-ylidene)methyl]naphthalene":
Basic Information
- Chemical Structure and Properties this compound has the molecular formula C25H24 . Its PubChem CID is 75990467 .
Potential Applications
While the search results do not provide explicit applications for "this compound," they do offer some context for potential research avenues:
- Related Naphthalene Derivatives: Methyl naphthalene carboxylates have demonstrated anti-inflammatory activity . This suggests that "this compound" or its derivatives might be explored for similar properties.
- Cosmetic Applications: Polymers, including those associated with naphthalene, are used in cosmetics for various purposes such as film forming, as fixatives, in rheology modification, and for delivery of fragrances . It is possible that this compound could be investigated for uses in cosmetic formulations.
- Immunogenicity of Tumor and Infected Cells: Cannabinoids and derivatives, particularly those with a pentyl group, are being explored for enhancing the immunogenicity of tumor or infected cells . The presence of a pentyl group in "this compound" may make it relevant in this area of research.
Mechanism of Action
The mechanism of action of 1-[(3-Pentylinden-1-ylidene)methyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Alkyl-Substituted Naphthalenes
Alkyl-substituted naphthalenes, such as 1-methylnaphthalene, 1-ethylnaphthalene, and 1-pentylnaphthalene, are well-studied for their thermodynamic and spectroscopic properties. These compounds differ in chain length, which influences hydrophobicity and phase behavior.
Key Findings :
Silyl-Substituted Naphthalenes
Silyl derivatives, such as 1-(dimethylsilyl)naphthalene and 1-(trimethylsilylethynyl)naphthalene, exhibit unique electronic properties due to the silicon atom’s σ*-π conjugation.
Key Findings :
Indenyl-Substituted Naphthalenes
Indenyl groups may introduce:
- Redox activity : Due to the fused bicyclic system.
- Thermal stability : Higher decomposition temperatures compared to simple alkyl derivatives (e.g., CF₃-NDI melts at 323.5°C) .
Research Implications and Gaps
- Synthesis: The target compound may be synthesized via cross-coupling reactions analogous to silylethynyl-naphthalenes (e.g., Sonogashira coupling) .
- Applications: Potential use in organic electronics, leveraging conjugation from the indenylidene group and steric tuning from the pentyl chain .
- Toxicology : Alkylnaphthalenes like 1-methylnaphthalene show intermediate toxicity in inhalation studies (LD₅₀ = 1,200 mg/kg in rats) ; similar assessments are needed for the target compound.
Computational and Structural Tools
Biological Activity
1-[(3-Pentylinden-1-ylidene)methyl]naphthalene, commonly referred to as JWH-176, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in the context of cannabinoid receptor interactions. This compound is structurally related to other cannabinoids and exhibits properties that may have implications for both therapeutic and recreational use.
Chemical Structure and Properties
The chemical structure of JWH-176 can be depicted as follows:
This indicates that the compound consists of 20 carbon atoms and 22 hydrogen atoms, which contributes to its lipophilic nature, allowing it to interact with lipid membranes and biological receptors effectively.
JWH-176 primarily acts as a CB1 receptor agonist , similar to other cannabinoids. The activation of CB1 receptors in the central nervous system is associated with various physiological effects, including analgesia, appetite stimulation, and modulation of mood. The compound's affinity for CB1 receptors suggests potential applications in pain management and appetite regulation.
Pharmacological Effects
Research indicates that JWH-176 may produce effects such as:
- Analgesic effects : Studies have shown that synthetic cannabinoids can reduce pain perception through CB1 receptor activation.
- Appetite stimulation : Like Δ9-tetrahydrocannabinol (THC), JWH-176 may enhance appetite, making it a candidate for treating conditions like cachexia.
- Psychoactive effects : Users report experiences similar to those induced by THC, including euphoria and altered sensory perception.
Toxicological Profile
While the pharmacological effects are notable, the toxicological profile of JWH-176 raises concerns. Reports indicate potential adverse effects such as:
- Psychosis : Some users have experienced symptoms resembling psychosis following use.
- Cardiovascular effects : Increased heart rate and blood pressure have been observed in some cases.
These findings highlight the need for further research into the safety and long-term effects of this compound.
Case Study Analysis
A review of case studies involving synthetic cannabinoids, including JWH-176, reveals a range of outcomes:
These studies underline the importance of monitoring the use of synthetic cannabinoids due to their unpredictable effects and potential for abuse.
Research Findings
Recent research has focused on the identification and quantification of new psychoactive substances (NPS), including JWH-176. Key findings include:
- The compound's presence in various products sold online raises public health concerns regarding unregulated substances.
- Toxicological analyses indicate a need for improved detection methods in forensic settings to manage cases involving synthetic cannabinoids effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
